Sulfameter

Description

Long acting sulfonamide used in leprosy, urinary, and respiratory tract infections.

Sulfameter is a long-acting sulfonamide antibacterial agent used to treat urinary tract infections and leprosy.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1966 and is indicated for bacterial disease.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

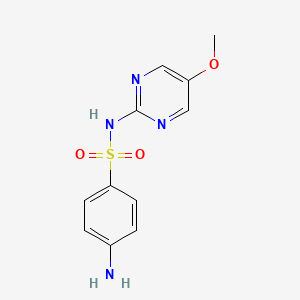

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTONYMQFTZPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023613 | |

| Record name | Sulfameter | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

651-06-9 | |

| Record name | Sulfamethoxydiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfameter [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfameter | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfameter | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfameter | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfametoxydiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L179F09D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Molecular Mechanisms of Sulfameter Resistance in E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular underpinnings of Sulfameter resistance in Escherichia coli. This compound, a representative sulfonamide antibiotic, targets the essential folic acid synthesis pathway in bacteria. The emergence and spread of resistance to this class of drugs pose a significant challenge in clinical and veterinary settings. Understanding the core mechanisms of resistance is paramount for the development of novel antimicrobial strategies and the preservation of existing therapeutic options.

This document details the primary molecular mechanisms of resistance, presents key quantitative data, outlines detailed experimental protocols for investigating resistance, and provides visual representations of the involved pathways and workflows.

Core Mechanisms of this compound Resistance in E. coli

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (pABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS), which is encoded by the folP gene. DHPS catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a precursor of folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, making its biosynthesis vital for bacterial growth and replication.[1][2][3] this compound competitively inhibits DHPS, thereby halting folic acid production and exerting a bacteriostatic effect.[1]

E. coli has evolved two primary strategies to counteract the inhibitory effects of this compound:

1.1. Chromosomal Mutations in the folP Gene: Point mutations within the folP gene can lead to amino acid substitutions in the DHPS enzyme.[1] These alterations, often occurring in the active site, can decrease the binding affinity of sulfonamides to the enzyme while preserving its ability to bind the natural substrate, pABA.[4] This selective reduction in affinity allows the mutated DHPS to continue synthesizing folic acid even in the presence of the drug, leading to a resistant phenotype.[5]

1.2. Acquisition of Plasmid-Borne sul Genes: A more prevalent and clinically significant mechanism of high-level resistance is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul).[6] The most common of these are sul1, sul2, and sul3.[4][6] These genes encode for alternative, drug-resistant DHPS enzymes (Sul1, Sul2, and Sul3).[4] These Sul enzymes are structurally divergent from the chromosomally encoded DHPS and exhibit a pronounced insensitivity to sulfonamides.[4] They can effectively bypass the inhibited native DHPS and continue the folic acid synthesis pathway, thus conferring high-level resistance to the host bacterium.[1]

Quantitative Analysis of this compound Resistance

The degree of resistance can be quantified by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic and by assessing the kinetic parameters of the DHPS enzymes.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The following table summarizes representative MIC values for sulfamethoxazole (a closely related and widely studied sulfonamide) against E. coli strains with different resistance mechanisms.

| Strain/Genotype | DHPS Status | Sulfamethoxazole MIC (µg/mL) | Sulfadiazine MIC (µg/mL) | Sulfisoxazole MIC (µg/mL) |

| Wild-Type (WT) | EcDHPS (chromosomal) | 16 | 32 | 32 |

| ∆folP | None | <0.5 | <0.5 | <0.5 |

| ∆folP + p(folP) | EcDHPS (plasmid) | 16 | 32 | 32 |

| ∆folP + p(sul1) | Sul1 | >1024 | >1024 | >1024 |

| ∆folP + p(sul2) | Sul2 | >1024 | >1024 | >1024 |

| ∆folP + p(sul3) | Sul3 | 512 | >1024 | >1024 |

Data adapted from Bery et al. (2022).[1]

Enzyme Kinetic Parameters

The resistance at the enzymatic level can be understood by comparing the kinetic parameters of the wild-type DHPS (EcDHPS) with the plasmid-encoded Sul enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating higher affinity. The inhibition constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition.

| Enzyme | Substrate/Inhibitor | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Ki (µM) |

| EcDHPS | pABA | 7.8 | 0.38 | 0.049 | - |

| Sulfamethoxazole (SMX) | 10.3 | 0.51 | 0.050 | 5.1 | |

| Sul1 | pABA | 9.7 | 0.34 | 0.035 | - |

| Sulfamethoxazole (SMX) | 1350 | 0.60 | 0.0004 | 730 | |

| Sul2 | pABA | 8.4 | 0.46 | 0.055 | - |

| Sulfamethoxazole (SMX) | 1070 | 0.45 | 0.0004 | 480 | |

| Sul3 | pABA | 9.0 | 0.38 | 0.042 | - |

| Sulfamethoxazole (SMX) | 850 | 0.31 | 0.0004 | 370 |

Data adapted from Bery et al. (2022).[4][7]

These data clearly demonstrate that while Sul enzymes retain a similar affinity for the natural substrate pABA as the wild-type EcDHPS, their affinity for sulfamethoxazole is dramatically reduced (83- to 131-fold lower), and the inhibition by the drug is significantly weaker (73- to 143-fold higher Ki).[4][7]

Visualizing Molecular Pathways and Workflows

Folic Acid Biosynthesis Pathway and this compound Inhibition

Caption: this compound competitively inhibits DHPS, blocking the synthesis of dihydropteroate.

Mechanisms of this compound Resistance in E. coli

Caption: Two primary mechanisms of this compound resistance in E. coli.

Experimental Workflow for Characterizing this compound Resistance

Caption: Workflow for identifying this compound resistance mechanisms in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound resistance in E. coli.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (or other sulfonamide) stock solution

-

E. coli isolate to be tested

-

E. coli ATCC 25922 (quality control strain)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound Dilutions:

-

Prepare a series of two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.25 to 1024 µg/mL.

-

Include a growth control well (100 µL of CAMHB with no antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the E. coli isolate.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculate Microtiter Plate:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpret Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear. The MIC for the quality control strain (E. coli ATCC 25922) should fall within its established acceptable range.

-

PCR-Based Detection of sul Genes (sul1, sul2, sul3)

This protocol allows for the rapid screening of the most common plasmid-mediated sulfonamide resistance genes.

Materials:

-

DNA template (genomic DNA from E. coli isolate)

-

PCR primers for sul1, sul2, and sul3 (see table below)

-

Taq DNA polymerase and corresponding buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

-

Positive control DNA (from strains known to carry sul1, sul2, sul3)

-

Nuclease-free water

Primer Sequences:

| Gene | Primer Name | Sequence (5' - 3') | Amplicon Size (bp) |

| sul1 | sul1-F | ATGGTGACGGTGTTCGGCATTCTG | 840 |

| sul1-R | CTAAGAGAGTTGATCGGCGACATTG | ||

| sul2 | sul2-F | GCGCTCAAGGCAGATGGCATT | 720 |

| sul2-R | GCGTTTGATACGGGCCGATTC | ||

| sul3 | sul3-F | GAGCAAGATTTTTGGAATCG | 790 |

| sul3-R | CATCTGCAGCTAACCTAGGGCTTTGGA |

Procedure:

-

Prepare PCR Reaction Mixture (per 25 µL reaction):

-

5 µL of 5x PCR Buffer

-

0.5 µL of 10 mM dNTPs

-

1 µL of 10 µM Forward Primer

-

1 µL of 10 µM Reverse Primer

-

0.25 µL of Taq DNA Polymerase (5 U/µL)

-

1 µL of DNA template (50-100 ng)

-

16.25 µL of Nuclease-free water

-

-

Perform PCR Amplification:

-

Use the following thermocycling conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

30 Cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 30 seconds (Note: Annealing temperature may need optimization)

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 7 minutes

-

Hold: 4°C

-

-

-

Analyze PCR Products:

-

Run 10 µL of the PCR product on a 1.5% agarose gel stained with a DNA intercalating dye.

-

Include a DNA ladder to estimate the size of the amplicons.

-

Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the respective sul gene.

-

Dihydropteroate Synthase (DHPS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of DHPS by quantifying the release of pyrophosphate (PPi) during the enzymatic reaction.

Materials:

-

Purified DHPS enzyme (from wild-type or resistant strains)

-

p-aminobenzoic acid (pABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) (Note: DHPP is not commercially available and must be synthesized enzymatically from 6-hydroxymethyl-7,8-dihydropterin using HPPK)

-

HEPES buffer (50 mM, pH 7.6)

-

MgCl₂ (10 mM)

-

Yeast inorganic pyrophosphatase

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Spectrophotometer

-

This compound (for inhibition studies)

Procedure:

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube or microplate well, prepare a 100 µL reaction mixture containing:

-

50 mM HEPES buffer, pH 7.6

-

10 mM MgCl₂

-

5 µM pABA

-

5 µM DHPP

-

0.01 U yeast inorganic pyrophosphatase

-

(For inhibition assays, include varying concentrations of this compound)

-

Buffer to bring the volume to 90 µL.

-

-

-

Initiate the Reaction:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of a suitable concentration of purified DHPS enzyme.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes) during which the reaction is linear.

-

-

Stop Reaction and Detect Phosphate:

-

Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

-

-

Calculate Enzyme Activity:

-

Generate a standard curve using known concentrations of phosphate.

-

Determine the amount of PPi released in the enzymatic reaction by comparing the absorbance to the standard curve.

-

Enzyme activity can be expressed as the rate of product formation (e.g., nmol of PPi/min/mg of enzyme). Kinetic parameters (Km, Vmax, Ki) can be determined by varying substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten and appropriate inhibition models.

-

Cloning and Expression of the folP Gene

This protocol provides a general framework for cloning the folP gene from E. coli into an expression vector for subsequent purification and characterization of the DHPS enzyme.

Materials:

-

E. coli genomic DNA

-

High-fidelity DNA polymerase

-

Primers designed to amplify the folP open reading frame, incorporating restriction sites for cloning

-

Expression vector (e.g., pET series)

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cloning strain (e.g., DH5α)

-

Competent E. coli expression strain (e.g., BL21(DE3))

-

LB agar plates and broth with appropriate antibiotics

-

IPTG (for induction of expression)

-

Standard molecular biology reagents and equipment for PCR, restriction digestion, ligation, transformation, and plasmid purification.

Procedure:

-

Amplify folP Gene:

-

Design primers to amplify the entire coding sequence of folP from E. coli genomic DNA. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector.

-

Perform PCR using a high-fidelity DNA polymerase to minimize errors.

-

-

Prepare Vector and Insert:

-

Purify the PCR product (the folP insert) using a PCR purification kit or gel extraction.

-

Digest both the purified insert and the expression vector with the selected restriction enzymes.

-

Purify the digested vector and insert. Dephosphorylate the vector to prevent self-ligation.

-

-

Ligation:

-

Set up a ligation reaction with the digested vector, the digested folP insert, and T4 DNA ligase. Use a molar ratio of insert to vector of approximately 3:1.

-

Incubate as recommended by the ligase manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).

-

-

Transformation into Cloning Strain:

-

Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

-

Plate the transformed cells on LB agar containing the appropriate antibiotic for selecting cells that have taken up the plasmid.

-

Incubate overnight at 37°C.

-

-

Screen for Recombinant Plasmids:

-

Select several colonies and grow them in liquid culture.

-

Isolate plasmid DNA using a miniprep kit.

-

Verify the presence and correct orientation of the folP insert by restriction digestion analysis and/or Sanger sequencing.

-

-

Expression of DHPS:

-

Transform the confirmed recombinant plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Grow a culture of the expression strain to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for several hours at an appropriate temperature (e.g., 18-37°C).

-

Harvest the cells by centrifugation and store the cell pellet at -80°C until purification. The expressed DHPS protein can then be purified using standard chromatography techniques.

-

Conclusion

This compound resistance in E. coli is a multifaceted problem driven primarily by enzymatic alterations that either reduce the drug's affinity for its target or provide a drug-insensitive bypass. Mutations in the chromosomal folP gene and the horizontal acquisition of sul genes are the central mechanisms responsible for the observed resistance phenotypes. A comprehensive understanding of these mechanisms, supported by quantitative data from MIC testing and enzyme kinetics, is crucial for monitoring the evolution of resistance and for the rational design of new therapeutic agents that can overcome these challenges. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and characterize this compound resistance in E. coli, contributing to the ongoing efforts to combat antimicrobial resistance.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 4. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Exploring the Antibacterial Spectrum of Novel Sulfameter Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the evaluation of novel Sulfameter derivatives for their antibacterial activity. It covers the fundamental mechanism of action, detailed experimental protocols for assessing the antibacterial spectrum, and a structured presentation of efficacy data.

Introduction: The Renewed Potential of Sulfonamides

This compound is a long-acting sulfonamide antibiotic that has been used to treat a variety of bacterial infections, including those of the urinary and respiratory tracts.[1] Like other drugs in its class, this compound functions as a bacteriostatic agent by competitively inhibiting dihydropteroate synthase (DHPS).[2][3][4] This enzyme is critical for the bacterial synthesis of folic acid, an essential precursor for DNA, RNA, and proteins.[5] By blocking this pathway, sulfonamides effectively halt bacterial growth and replication.[5]

The rise of antibiotic resistance has spurred renewed interest in established antibiotic classes. The development of novel this compound derivatives is a strategic approach to enhance potency, broaden the spectrum of activity against resistant Gram-positive and Gram-negative bacteria, and improve pharmacological properties over the parent compound.

Mechanism of Action: Targeting Folic Acid Synthesis

The antibacterial effect of this compound and its derivatives is a result of their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme. The derivative competitively binds to the active site of DHPS, preventing the synthesis of dihydropteroate, a crucial intermediate in the folic acid pathway. This disruption is selectively toxic to bacteria that must synthesize their own folic acid.

Caption: Competitive inhibition of the bacterial folic acid synthesis pathway.

Quantitative Assessment of Antibacterial Activity

The efficacy of novel derivatives is quantified using standardized in vitro assays to determine their potency against a panel of representative bacterial pathogens.

Data Presentation

The following tables summarize hypothetical performance data for novel this compound derivatives compared to the parent compound.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

| Compound | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) |

| This compound | 64 | 32 | 128 | >256 |

| Derivative SN-01 | 16 | 8 | 32 | 128 |

| Derivative SN-02 | 8 | 4 | 16 | 64 |

| Derivative SN-03 | 32 | 16 | 64 | >256 |

Table 2: Zone of Inhibition Diameters (mm) by Disc Diffusion

| Compound (30 µg disc) | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) |

| This compound | 16 | 19 | 11 | 0 |

| Derivative SN-01 | 21 | 24 | 17 | 10 |

| Derivative SN-02 | 25 | 28 | 20 | 14 |

| Derivative SN-03 | 18 | 21 | 14 | 0 |

Experimental Protocols

Detailed and standardized methodologies are critical for generating reproducible antibacterial susceptibility data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[6] The broth microdilution method is a standard procedure.[7][8]

Methodology:

-

Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB).[7][8]

-

Inoculation: Each well is inoculated with a standardized bacterial suspension, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL), to achieve a final concentration of about 5 x 10^5 CFU/mL.[7][9]

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.[6][7]

-

Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: Experimental workflow for the broth microdilution MIC assay.

Kirby-Bauer Disc Diffusion Susceptibility Test

This agar-based method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of growth inhibition around an impregnated disc.[10][11]

Methodology:

-

Inoculum Preparation: A bacterial inoculum is prepared from a pure culture and suspended in saline to match the 0.5 McFarland turbidity standard.[12]

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized suspension, excess fluid is removed, and the entire surface of a Mueller-Hinton agar plate is swabbed uniformly to create a bacterial lawn.[11][12] The plate is allowed to dry for 3-5 minutes.

-

Disc Application: Sterile filter paper discs (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 30 µg) are dispensed onto the agar surface, ensuring they are at least 24 mm apart.[11][13]

-

Incubation: The plates are inverted and incubated at 35-37°C for 18-24 hours.[13]

-

Analysis: The diameter of the clear zone of inhibition around each disc is measured in millimeters using a ruler or caliper.[13] The size of the zone correlates with the susceptibility of the bacterium to the compound.

Caption: Logical workflow for the Kirby-Bauer disc diffusion test.

Conclusion and Future Outlook

The systematic evaluation of novel this compound derivatives through standardized MIC and disc diffusion assays is fundamental to identifying promising new antibacterial candidates. The hypothetical data illustrates how chemical modifications can potentially enhance antibacterial potency and broaden the spectrum of activity. Future research should focus on lead optimization to improve efficacy against clinically important resistant pathogens, alongside comprehensive profiling of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity to assess their potential for clinical development.

References

- 1. This compound | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 651-06-9 [chemicalbook.com]

- 3. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. protocols.io [protocols.io]

- 9. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 10. asm.org [asm.org]

- 11. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 13. microbenotes.com [microbenotes.com]

Understanding the degradation pathway of Sulfameter in aqueous environments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Sulfameter (also known as Sulfamethoxydiazine) in aqueous environments. Understanding the fate of this long-acting sulfonamide antibiotic is critical for environmental risk assessment and the development of effective water treatment strategies. This document summarizes key degradation mechanisms, including photodegradation, ozonation, hydrolysis, and biodegradation, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Abiotic Degradation of this compound

This compound can be transformed in aquatic environments through various abiotic processes, primarily photodegradation, ozonation, and hydrolysis. These processes involve the breakdown of the parent molecule into smaller transformation products through chemical reactions initiated by light, ozone, and water, respectively.

Photodegradation

Photodegradation is a significant pathway for the removal of sulfonamides from sunlit surface waters. The process can occur through direct photolysis, where the this compound molecule directly absorbs light, or indirect photolysis, which is mediated by photosensitizing agents present in the water, such as dissolved organic matter.

Common degradation pathways observed in the photodegradation of sulfonamides include the cleavage of the S-N bond and hydroxylation of the benzene ring[1]. For some sulfonamides, nitration of the amino group on the benzene ring is also a major degradation pathway[1].

Table 1: Quantitative Data on the Photodegradation of Sulfonamides

| Parameter | Value | Conditions | Reference |

| Sulfamethoxazole | |||

| Photodegradation Rate | 89% removal | Initial concentration: 30 mg/L, pH 3, with TiO2/BC catalyst under UV irradiation.[2] | [2] |

| Photodegradation Kinetics | Pseudo-first-order | With TiO2/BC catalyst under UV irradiation.[2] | [2] |

| Quantum Yield (Neutral form) | 0.15 ± 0.01 | Wavelength-independent. | [3][4] |

| Quantum Yield (Anionic form) | 0.03 ± 0.001 | Wavelength-independent. | [3][4] |

| Sulfadiazine | |||

| Half-life (Photodegradation) | 70.5 h | pH 4.0, simulated sunlight.[5] | [5] |

| Half-life (Photodegradation) | 13.2 h | pH 7.2, simulated sunlight.[5] | [5] |

| General Sulfonamides | |||

| Removal Efficiency | >90% | With g-C3N4 catalyst under visible light.[1] | [1] |

Note: Data for sulfamethoxazole and sulfadiazine are presented as representative examples due to the limited availability of specific quantitative data for this compound.

This protocol describes a general procedure for assessing the photocatalytic degradation of sulfonamides in an aqueous solution.

-

Catalyst Preparation: Synthesize the desired photocatalyst (e.g., TiO2/BC or g-C3N4) according to established methods[1][2].

-

Reaction Setup:

-

Prepare a stock solution of the sulfonamide (e.g., this compound) in ultrapure water.

-

In a quartz photoreactor, add a specific volume of the stock solution and adjust the initial concentration to the desired level (e.g., 30 mg/L)[2].

-

Adjust the pH of the solution to the desired value (e.g., pH 3) using dilute acid or base[2].

-

Add a measured amount of the photocatalyst (e.g., 0.02 g) to the solution[2].

-

-

Photoreaction:

-

Place the reactor under a UV or visible light source (e.g., a xenon lamp)[6].

-

Continuously stir the solution to ensure a homogeneous suspension of the catalyst.

-

Withdraw samples at regular time intervals.

-

-

Sample Analysis:

Ozonation

Ozonation is a highly effective water treatment process for the removal of many organic micropollutants, including sulfonamides. Ozone can react directly with the electron-rich moieties of the this compound molecule or indirectly through the formation of highly reactive hydroxyl radicals.

Table 2: Quantitative Data on the Ozonation of Sulfonamides

| Parameter | Value | Conditions | Reference |

| Sulfamethoxazole | |||

| Degradation Efficiency | 92% | In secondary effluent. | [10] |

| Reaction Rate Constant (with O3) | 303 M⁻¹s⁻¹ | pH 2.5. | [11] |

| Reaction Rate Constant (with •OH) | 2.7 x 10¹⁰ M⁻¹s⁻¹ | pH 7.0. | [11] |

| Sulfadiazine | |||

| Reaction Rate Constant (with O3) | 261 M⁻¹s⁻¹ | pH 2.5. | [11] |

| Reaction Rate Constant (with •OH) | 2.2 x 10¹⁰ M⁻¹s⁻¹ | pH 7.0. | [11] |

Note: Data for sulfamethoxazole and sulfadiazine are presented as representative examples.

This protocol outlines a general procedure for studying the ozonation of sulfonamides in a laboratory setting.

-

Ozone Generation: Generate ozone from an oxygen feed gas using an ozone generator.

-

Reaction Setup:

-

Prepare a solution of the target sulfonamide in a glass batch reactor with a known volume and concentration.

-

Bubble the ozone/oxygen gas mixture through the solution via a porous diffuser at a constant flow rate[12].

-

Maintain the desired temperature and pH of the solution.

-

-

Reaction Monitoring:

-

Collect aqueous samples at different time points during the ozonation process.

-

Immediately quench any residual ozone in the samples, for example, by adding sodium thiosulfate.

-

-

Analytical Determination:

Hydrolysis

Hydrolysis is the process of chemical breakdown of a compound due to reaction with water. For sulfonamides, the rate of hydrolysis is generally slow under typical environmental pH conditions (pH 6-8.5) and they are considered to be hydrolytically stable with long half-lives[15][16]. The hydrolysis rate can be influenced by pH and temperature, with higher rates generally observed under acidic conditions and at elevated temperatures[16][17].

Table 3: Hydrolytic Stability of Sulfonamides

| Sulfonamide | Stability at pH 7.0 (25°C) | Half-life (t₀.₅) | Reference |

| 12 Sulfonamides (general) | Stable (hydrolysis rate ≤10%) | > 1 year | [15] |

| Sulfadiazine | Unstable | Not specified | [15] |

| Sulfachloropyridazine | Unstable | Not specified | [15] |

| Sulfamethoxypyridazine | Unstable | Not specified | [15] |

| Sulfamethazine | Half-life of approx. 37 days in chlorinated drinking water. | 5.3 x 10⁴ min | [18] |

This protocol provides a standardized method for assessing the hydrolytic stability of chemical compounds.

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Addition: Add a small volume of a concentrated stock solution of the test sulfonamide to each buffer solution to achieve the desired initial concentration. The concentration should be low enough to ensure complete solubility.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C).

-

Sampling and Analysis: At appropriate time intervals, withdraw samples from each test solution. Analyze the concentration of the parent compound using a suitable analytical method like HPLC to determine the rate of hydrolysis[15].

-

Data Evaluation: Determine the hydrolysis rate constant and the half-life at each pH value.

Biodegradation of this compound

Biodegradation is a crucial process for the natural attenuation of organic pollutants in the environment. Several microorganisms have been identified that are capable of degrading sulfonamides, including this compound.

A study on the biodegradation of Sulfametoxydiazine (this compound) by Alcaligenes aquatillis FA proposed several degradation pathways. The involvement of enzymes such as dimethyllsulfone monooxygenase, 4-carboxymuconolactone decarboxylase, and 1,4-benzoquinone reductase was inferred in the biodegradation process[19].

Table 4: Quantitative Data on the Biodegradation of Sulfonamides

| Sulfonamide | Degradation Efficiency | Organism/System | Conditions | Reference |

| Sulfamethoxazole | 93.87% | Sphingobacterium mizutaii LLE5 | 50 mg/L initial concentration, 7 days, 30.8°C, pH 7.2.[1][7][20] | [1][7][20] |

| Sulfamethoxazole | 66 ± 7% reduction | Activated sludge | 28 days.[8][21] | [8][21] |

| Sulfadiazine | Not significantly degraded | Activated sludge | 28 days.[8][21] | [8][21] |

| Sulfamethazine | >90% | Pseudomonas stutzeri DLY-21 | 48 hours, optimal conditions. | [22] |

| Sulfadimethoxine | Degradation accelerated with increasing manure content. | Manure-amended soil | [12] |

This protocol describes a general method to assess the biodegradation of a sulfonamide by a specific microbial strain or consortium.

-

Culture Preparation:

-

Biodegradation Assay:

-

Add the target sulfonamide to the microbial culture as the sole carbon and/or nitrogen source, or in the presence of other carbon sources.

-

Incubate the cultures under controlled conditions of temperature, pH, and agitation.

-

Set up sterile controls (without microorganisms) and biotic controls (without the sulfonamide) to account for abiotic degradation and endogenous metabolism, respectively.

-

-

Sampling and Analysis:

Degradation Pathways and Visualizations

The degradation of this compound proceeds through various transformation pathways depending on the degradation process. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed degradation pathways for photodegradation, ozonation, and biodegradation.

Proposed Photodegradation Pathway of this compound

Caption: Proposed photodegradation pathway of this compound.

Proposed Ozonation Pathway of this compound

Caption: Proposed ozonation pathway of this compound.

Proposed Biodegradation Pathway of this compound by Alcaligenes aquatillis

Caption: Proposed biodegradation pathway of this compound.

Conclusion

The degradation of this compound in aqueous environments is a complex process involving multiple pathways. Photodegradation and ozonation are effective abiotic removal mechanisms, leading to the formation of various transformation products through bond cleavage and oxidation reactions. While generally stable to hydrolysis under neutral pH, this pathway can become more significant under acidic conditions. Biodegradation by specific microorganisms offers a promising route for the complete mineralization of this compound. Further research is needed to fully elucidate the kinetics and transformation products specific to this compound under various environmental conditions to refine environmental risk assessments and optimize water treatment technologies.

References

- 1. Photodegradation of sulfonamides by g-C3N4 under visible light irradiation: Effectiveness, mechanism and pathways [hero.epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] A kinetic study of the photolysis of sulfamethoxazole with special emphasis on the photoisomer | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The efficient degradation and mechanism of sulfamethoxazole using ZnO/ZnIn2S4 heterojunction under visible light [frontiersin.org]

- 7. [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ars.usda.gov [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmaceutical Transformation Products Formed by Ozonation-Does Degradation Occur? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Degradation of sulfonamides antibiotics in lake water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of sulfonamides in the history of medicine, marking the advent of effective systemic antibacterial agents. We will trace their development from the initial discovery of Prontosil to the synthesis of long-acting derivatives like Sulfameter. This document provides a detailed examination of the chemical synthesis, mechanism of action, and comparative properties of these foundational chemotherapeutic agents, offering valuable insights for professionals in drug discovery and development.

A Legacy of Discovery: The Historical Development of Sulfonamides

The journey of sulfonamides began not in a pharmacy, but in the German dye industry. In the early 1930s, at the laboratories of Bayer AG, a component of IG Farben, researchers were exploring the idea that coal-tar dyes capable of binding to bacteria could be used as antimicrobial agents.[1] This research culminated in a groundbreaking discovery in 1932 by a team led by physician and researcher Gerhard Domagk. He found that a red dye synthesized by chemist Josef Klarer, patented as Prontosil, could effectively cure streptococcal infections in mice.[1][2] For this discovery, Domagk was awarded the Nobel Prize in Medicine in 1939.[3]

The true nature of Prontosil's activity was unveiled in 1936 by Ernest Fourneau in France, who demonstrated that it was a prodrug.[4] In the body, Prontosil is metabolized into its active, colorless component: sulfanilamide.[1][4] This molecule, first synthesized in 1906, was off-patent, which led to a surge in its production and the development of numerous derivatives.[1] This "sulfa craze" revolutionized medicine, providing the first-ever effective treatments for a wide range of bacterial infections like pneumonia and septicemia.[2][5][6]

The success of sulfanilamide spurred the synthesis of thousands of related molecules, each with improved efficacy and reduced toxicity.[1] This led to the introduction of key sulfonamides such as sulfapyridine in 1938 for pneumonia, sulfacetamide in 1941 for urinary tract infections, and sulfathiazole, which was used extensively during World War II to treat wound infections.[2][4]

This compound (sulfamethoxydiazine), a long-acting sulfonamide, was developed during this period of intense research in the mid-20th century.[7][8] Its development aimed to enhance pharmacokinetic properties, allowing for less frequent dosing while maintaining therapeutic concentrations, making it particularly useful for treating conditions like urinary tract infections and leprosy.[8][9][10] The introduction of penicillin and other antibiotics, along with growing bacterial resistance, eventually led to a decline in the use of sulfonamides as first-line treatments.[11] However, they remain important, often used in combination with other drugs like trimethoprim to create a synergistic effect and combat resistance.[2]

Key Milestones in Sulfonamide Development

| Year | Event | Key Sulfonamide(s) | Significance |

| 1932 | Gerhard Domagk discovers the antibacterial effect of a red dye.[2] | Prontosil | First commercially available sulfonamide; marks the beginning of the antibacterial chemotherapy era.[3][5] |

| 1935 | Domagk publishes his findings on Prontosil.[1][6] | Prontosil | The discovery is officially communicated to the scientific community. |

| 1936 | Ernest Fourneau discovers that Prontosil is a prodrug.[4] | Sulfanilamide | Identification of the active metabolite, sulfanilamide, which was already in the public domain.[4] |

| 1938 | Introduction of a new sulfonamide for pneumonia.[4] | Sulfapyridine | Expansion of the therapeutic applications of sulfa drugs. |

| 1941 | A sulfonamide for urinary tract infections is developed.[4] | Sulfacetamide | Further diversification of the sulfonamide class for specific indications. |

| WWII | Widespread use of sulfa drugs to treat infections in soldiers.[2][4] | Sulfathiazole | Saved countless lives from wound infections and other bacterial diseases.[2] |

| Mid-20th Century | Development of long-acting sulfonamides.[7] | This compound | Improved pharmacokinetic profile allowing for less frequent administration.[7] |

| 1962 | Discovery of trimethoprim.[2] | N/A | Led to the development of combination therapies (e.g., co-trimoxazole) with synergistic effects.[2] |

Mechanism of Action: Inhibiting Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[12][13] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. Folic acid is a vital precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[12]

The key enzyme targeted by sulfonamides is dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid.[12][14] Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, competitively inhibiting PABA from binding.[12][13] This blockade halts the folic acid synthesis pathway, preventing the bacteria from producing the necessary components for DNA replication and cell division, thus inhibiting their growth and proliferation.[12] This mechanism is selective for bacteria because humans obtain folic acid from their diet and do not possess the DHPS enzyme.[1]

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 3. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamide (medicine) | Research Starters | EBSCO Research [ebsco.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Sulfametoxydiazine - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]

- 13. What is the mechanism of Sulfametrole? [synapse.patsnap.com]

- 14. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In Vitro Activity of Sulfonamides Against Clinical Isolates of Staphylococcus aureus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro activity of sulfonamides against clinical isolates of Staphylococcus aureus. Due to a lack of specific published data for Sulfameter, this paper presents findings on the broader class of sulfonamides, with a focus on sulfamethoxazole and other derivatives as representative compounds. The document details the established mechanism of action, provides comprehensive experimental protocols for susceptibility testing, and presents available quantitative data on the minimum inhibitory concentrations (MICs) of various sulfonamide derivatives against S. aureus. This guide is intended to be a valuable resource for researchers and professionals in the fields of microbiology and drug development.

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide array of infections, ranging from minor skin conditions to life-threatening systemic diseases. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for effective antimicrobial agents. Sulfonamides, a class of synthetic antimicrobial agents, have been a part of the therapeutic arsenal for decades. Their mechanism of action, which involves the inhibition of folic acid synthesis, a pathway essential for bacterial growth, makes them a subject of continued interest in the fight against resistant pathogens.[1][2] While newer and more potent antibiotics have been developed, the combination of sulfonamides with other agents, such as trimethoprim, has revitalized their clinical use.[1] This guide focuses on the in vitro activity of sulfonamides against clinical isolates of S. aureus, providing a technical foundation for further research and development.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][4][5] This enzyme is crucial in the bacterial folic acid synthesis pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA synthesis and bacterial replication. The inhibition of this pathway ultimately halts bacterial growth.[3][4][5]

Data Presentation: In Vitro Susceptibility of S. aureus to Sulfonamide Derivatives

| Sulfonamide Derivative | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Compound I | 32 - 256 | 64 | 128 |

| Compound II | 64 - 512 | 128 | 256 |

| Compound III | 128 - >512 | 256 | 512 |

| Compound IV | >512 | >512 | >512 |

Data adapted from Genç et al. (2008).[1] The study did not specify the exact structures of the compounds in the main text.

Experimental Protocols

The determination of the in vitro activity of antimicrobial agents is standardized to ensure reproducibility and comparability of results. The two most common methods for determining the Minimum Inhibitory Concentration (MIC) are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the organism.

Discussion and Future Directions

The available data indicates that the in vitro activity of sulfonamides against clinical isolates of Staphylococcus aureus is variable and dependent on the specific derivative. Some sulfonamide derivatives demonstrate moderate activity, with MIC values that could be clinically relevant, particularly when used in combination with other agents. However, resistance to sulfonamides is a known issue and can arise through various mechanisms, including alterations in the target enzyme, dihydropteroate synthase, or overproduction of PABA.

The lack of specific and recent in vitro susceptibility data for this compound against a large panel of contemporary S. aureus clinical isolates, including MRSA, highlights a gap in the current literature. Further studies are warranted to:

-

Determine the MIC distribution of this compound against a diverse collection of recent S. aureus clinical isolates.

-

Investigate the potential for synergy between this compound and other antimicrobial agents against S. aureus.

-

Elucidate the prevalence of resistance mechanisms to this compound in clinical S. aureus populations.

Such research would provide valuable information for clinicians and drug development professionals, potentially repositioning older antimicrobial agents like this compound in the current landscape of antibiotic resistance.

Conclusion

While direct and extensive data on the in vitro activity of this compound against clinical isolates of Staphylococcus aureus is limited, the broader class of sulfonamides continues to be an area of interest in antimicrobial research. The established mechanism of action, coupled with standardized testing protocols, provides a solid framework for future investigations. The data presented for other sulfonamide derivatives suggest a variable but potentially useful level of activity against S. aureus. Further targeted research on this compound is necessary to fully understand its potential role in the treatment of infections caused by this important pathogen.

References

- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolscigroup.us [biolscigroup.us]

- 3. Screening method for trimethoprim/sulfamethoxazole-resistant small colony variants of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Sulfameter as a Competitive Inhibitor of Bacterial Para-Aminobenzoic Acid (PABA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of sulfameter (also known as sulfamethoxydiazine), a long-acting sulfonamide antibiotic. It elucidates the core mechanism of action, focusing on its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) in the folic acid biosynthesis pathway. This document compiles available physicochemical data, quantitative metrics on enzyme inhibition and antimicrobial activity, detailed experimental protocols for assessing its efficacy, and visual representations of the relevant biological and experimental frameworks. The content is tailored for professionals in pharmaceutical research and drug development seeking a comprehensive understanding of this compound's function and evaluation.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be used clinically and remain relevant in various therapeutic contexts.[1][2] this compound is a long-acting sulfonamide drug used in the treatment of various bacterial infections, including those of the urinary and respiratory tracts, as well as leprosy.[3][4] Its efficacy stems from its ability to selectively disrupt a metabolic pathway essential for bacterial proliferation but absent in humans.[1] This guide details the biochemical basis of this selectivity: the competitive inhibition of para-aminobenzoic acid (PABA) utilization in the bacterial folate synthesis pathway.

Mechanism of Action: Competitive Inhibition of DHPS

The antibacterial effect of this compound is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[1] This action is a classic example of competitive antagonism targeting the folic acid (folate) synthesis pathway, which is crucial for the production of nucleotides (precursors to DNA and RNA) and certain amino acids.[1][2]

The Bacterial Folate Biosynthesis Pathway

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[1] A key step in this pathway is the enzymatic condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA). This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS) to form 7,8-dihydropteroate, a direct precursor to dihydrofolic acid.[2][5]

This compound as a PABA Analog

This compound is a structural analog of PABA. This structural similarity allows it to bind to the active site of the DHPS enzyme, directly competing with the natural substrate, PABA.[6] When this compound occupies the active site, it prevents PABA from binding, thereby blocking the synthesis of 7,8-dihydropteroate and halting the entire folate production cascade.[1] This deprivation of essential folate precursors ultimately inhibits bacterial DNA synthesis and cell division.[1]

Selective Toxicity

The selective toxicity of this compound and other sulfonamides is due to the fundamental metabolic difference between bacterial and mammalian cells. Human cells lack the DHPS enzyme and the folate synthesis pathway, instead relying on an active transport system to acquire folate from dietary sources.[1] Consequently, this compound does not interfere with human cell metabolism, making it an effective and selective antibacterial agent.

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | [4] |

| Synonyms | Sulfamethoxydiazine, Bayrena, Sulla | [4][7] |

| CAS Number | 651-06-9 | [4] |

| Molecular Formula | C₁₁H₁₂N₄O₃S | [4][8] |

| Molecular Weight | 280.3 g/mol | [4][8] |

| Canonical SMILES | COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | [4] |

| InChIKey | GPTONYMQFTZPKC-UHFFFAOYSA-N | [4] |

| Appearance | Crystalline Solid |

Quantitative Data

Enzyme Inhibition Data

Table 2: Representative IC₅₀ Values for DHPS Inhibition by Various Sulfonamides (Note: Data for this compound was not found; values for related compounds are provided for context.)

| Inhibitor | Enzyme Source | IC₅₀ (μM) | Reference(s) |

| Sulfanilamide | Arabidopsis thaliana | 18.6 | [9] |

| Sulfacetamide | Arabidopsis thaliana | 9.6 | [9] |

| Sulfadiazine | Arabidopsis thaliana | 4.2 | [9] |

Antimicrobial Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[10][11] this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Spectrum of this compound and Representative MIC Values for Related Sulfonamides (Note: Specific MIC values for this compound are not widely reported in the literature. The qualitative spectrum is provided alongside representative MICs for other sulfonamides to offer a quantitative framework.)

| Bacterial Species | This compound In Vitro Activity | Representative Sulfonamide | Representative MIC (μg/mL) | Reference(s) |

| Diplococcus pneumoniae | Active | - | - | [7] |

| Klebsiella pneumoniae | Active | Trimethoprim/Sulfamethoxazole | ≤20 (Susceptible) | [12] |

| Escherichia coli | Active | Trimethoprim/Sulfamethoxazole | >320 (Resistant, some strains) | [12] |

| Neisseria meningitidis | Active | Sulfadiazine | 0.5 - 200 | [13] |

| Proteus vulgaris | Active | - | - | [7] |

| Staphylococcus aureus | Active | Various Sulfonamides | 32 - 512 | [14] |

| Streptococcus haemolyticus | Active | - | - | [7] |

| Salmonella typhimurium | Active | - | - | [7] |

| Pseudomonas aeruginosa | Active | Trimethoprim/Sulfamethoxazole | >320 (Resistant) | [12] |

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds like this compound against DHPS. The assay couples the DHPS reaction with the dihydrofolate reductase (DHFR) reaction, monitoring the oxidation of NADPH.

Principle: DHPS synthesizes dihydropteroate from DHPPP and PABA. In a coupled reaction, excess DHFR immediately reduces the dihydropteroate product to tetrahydropteroate, oxidizing NADPH to NADP⁺ in the process. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored to determine the reaction rate.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme (as coupling enzyme)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

-

Para-aminobenzoic acid (PABA) substrate

-

NADPH

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of substrates (DHPPP, PABA), cofactor (NADPH), and inhibitor (this compound) in appropriate solvents. The final concentration of DMSO should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Assay Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing:

-

Reaction Buffer

-

DHFR enzyme

-

NADPH (e.g., final concentration of 200 µM)

-

DHPPP (e.g., final concentration of 50 µM)

-

Varying concentrations of the inhibitor (this compound) or DMSO for control.

-

-

Enzyme Addition: Add the DHPS enzyme to the wells to a final desired concentration.

-

Initiate Reaction: Start the reaction by adding PABA (at a concentration near its Kₘ, e.g., 5 µM).

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Principle: A standardized inoculum of bacteria is exposed to serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period is the MIC.

Materials:

-

Bacterial strain to be tested

-

Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or Densitometer for inoculum standardization

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From an overnight culture on an agar plate, select several morphologically similar colonies.

-

Suspend the colonies in sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Prepare the final inoculum by diluting this suspension in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Antibiotic Dilutions:

-

Dispense 50 µL of sterile broth into each well of a 96-well plate.

-

Add 50 µL of a 2x working stock solution of this compound to the first well of a row.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and repeating across the row. Discard the final 50 µL from the last dilution well. This results in wells containing 50 µL of varying antibiotic concentrations.

-

-

Inoculation:

-

Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. This halves the antibiotic concentration to the final desired test range and achieves the target inoculum density of 5 x 10⁵ CFU/mL.

-

Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). For sulfonamides, the endpoint is often read at the concentration that inhibits ≥80% of growth compared to the growth control.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Bacterial folate synthesis pathway and the competitive inhibition by this compound.

Caption: Logical diagram of competitive inhibition at the DHPS active site.

Experimental Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

This compound remains a pertinent example of targeted antimicrobial chemotherapy. Its efficacy is rooted in its structural mimicry of PABA, enabling it to act as a potent competitive inhibitor of the bacterial dihydropteroate synthase enzyme. This targeted disruption of the essential folate biosynthesis pathway provides a clear mechanism for its bacteriostatic action and its selective toxicity against prokaryotic cells. The methodologies and data presented in this guide offer a comprehensive framework for researchers to evaluate this compound and similar compounds, fostering further research into the development of novel anti-infective agents that exploit unique microbial metabolic pathways.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. caymanchem.com [caymanchem.com]

- 8. raybiotech.com [raybiotech.com]

- 9. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. idexx.com [idexx.com]

- 11. litfl.com [litfl.com]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. toku-e.com [toku-e.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Sulfameter in Human Plasma by High-Performance Liquid Chromatography

Abstract

This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Sulfameter in human plasma. The method utilizes protein precipitation for sample preparation and a reversed-phase C18 column for chromatographic separation with UV detection. Sulfapyridine is employed as an internal standard to ensure accuracy and precision. The method is demonstrated to be linear, accurate, precise, and sensitive, making it suitable for pharmacokinetic and bioequivalence studies of this compound.

Introduction

This compound is a long-acting sulfonamide antibiotic used in the treatment of urinary tract infections and leprosy. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for monitoring its therapeutic levels, studying its pharmacokinetic profile, and ensuring patient safety and efficacy. This application note presents a detailed protocol for a simple, rapid, and validated HPLC method for the quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Sulfapyridine (Internal Standard, IS) (>98% purity)

-

HPLC grade acetonitrile and methanol

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was used. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 25 mM KH2PO4 buffer (pH 4.5) : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Internal Standard (IS) | Sulfapyridine |

| Retention Time (this compound) | ~ 5.8 min |

| Retention Time (IS) | ~ 4.2 min |

Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Sulfapyridine (IS) in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain working standard solutions at concentrations of 1, 2, 5, 10, 20, 50, and 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the Sulfapyridine primary stock solution with a 50:50 mixture of methanol and water.

-

Calibration Standards and Quality Control Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 4, and 8 µg/mL).

Sample Preparation

The sample preparation is based on protein precipitation, a common technique for plasma samples.[1][2]

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 10 µg/mL Sulfapyridine internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to standard bioanalytical method validation guidelines. The validation parameters are summarized in the following tables.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| LLOQ | 0.1 µg/mL |

| Precision at LLOQ (%RSD) | < 15% |

| Accuracy at LLOQ (%Bias) | ± 15% |

Table 3: Accuracy and Precision

| QC Concentration (µg/mL) | Accuracy (%Bias) | Precision (%RSD) |

| Low QC (0.3) | -2.5 | 5.8 |

| Mid QC (4.0) | 1.2 | 3.5 |

| High QC (8.0) | -0.8 | 2.1 |

Table 4: Recovery

| Analyte | Recovery (%) |

| This compound | 92.5 |

| Sulfapyridine (IS) | 89.8 |

Visualizations

Caption: Experimental workflow for plasma sample preparation and analysis.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sulfameter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfameter is a long-acting sulfonamide antibiotic with activity against a range of Gram-positive and Gram-negative bacteria. The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in antimicrobial susceptibility testing, providing essential data for drug discovery, development, and surveillance of resistance. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.